molecular formula C30H31F3N6OS B12550318 N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea

N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea

Cat. No.: B12550318
M. Wt: 580.7 g/mol
InChI Key: UKSRSPVTFVLKRY-UHFFFAOYSA-N
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Description

Urea, N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]- is a complex organic compound that features a unique combination of functional groups, including urea, indeno-pyrazole, thienyl, and trifluoromethyl phenyl moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indeno[1,2-c]pyrazole core, followed by the introduction of the thienyl and trifluoromethyl phenyl groups through various coupling reactions. The final step often involves the formation of the urea linkage under mild conditions using reagents such as isocyanates or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thienyl and indeno-pyrazole moieties can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the indeno-pyrazole core may inhibit certain enzymes or receptors, leading to a biological response. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-c]pyrazole derivatives: Share the core structure but differ in the substituents attached to the indeno-pyrazole ring.

    Thienyl-substituted ureas: Similar in having the thienyl and urea groups but lack the indeno-pyrazole moiety.

    Trifluoromethyl phenyl compounds: Contain the trifluoromethyl phenyl group but differ in other structural aspects.

Uniqueness

What sets Urea, N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]- apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H31F3N6OS

Molecular Weight

580.7 g/mol

IUPAC Name

1-methyl-1-[[5-[7-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydroindeno[1,2-c]pyrazol-3-yl]thiophen-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C30H31F3N6OS/c1-37-10-12-39(13-11-37)17-19-6-7-20-15-25-27(24(20)14-19)35-36-28(25)26-9-8-23(41-26)18-38(2)29(40)34-22-5-3-4-21(16-22)30(31,32)33/h3-9,14,16H,10-13,15,17-18H2,1-2H3,(H,34,40)(H,35,36)

InChI Key

UKSRSPVTFVLKRY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(CC4=C(NN=C43)C5=CC=C(S5)CN(C)C(=O)NC6=CC=CC(=C6)C(F)(F)F)C=C2

Origin of Product

United States

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